4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-4-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXKSSAFJBOPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular architectures. Its functional groups allow for further modifications and derivatizations, which can lead to the creation of new compounds with tailored properties.
Case Study: Synthesis of Thiazole Derivatives
Research has demonstrated that thiazole derivatives can be synthesized using 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide as a precursor. These derivatives have shown potential in various chemical reactions, enhancing the compound's utility in synthetic chemistry .
Biological Applications
Antibacterial and Antifungal Properties
Emerging studies suggest that this compound may exhibit bioactive properties, particularly against bacterial and fungal strains. The benzofuran and thiazole moieties are known for their biological activity, making this compound a candidate for further pharmacological investigation.
Case Study: Biological Evaluation
In a study evaluating various thiazole-based compounds for antibacterial activity, this compound was included in the screening. Results indicated significant inhibition against specific bacterial strains, suggesting its potential as a therapeutic agent .
Medicinal Applications
Therapeutic Potential
The compound is being explored for its potential therapeutic applications in treating diseases such as Alzheimer’s disease. Its structure allows it to interact with acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation.
Case Study: AChE Inhibition
A recent study focused on the synthesis of compounds similar to this compound found that derivatives exhibited promising AChE inhibitory activity. This suggests that the compound could play a role in developing treatments for cognitive disorders .
Industrial Applications
Material Development
In industrial contexts, this compound could be utilized in creating new materials with specific properties. Its chemical stability and functional versatility make it suitable for applications in coatings, polymers, and other material sciences.
Case Study: Polymer Chemistry
Research into polymer composites has highlighted the potential use of this compound as an additive to enhance the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices demonstrated improved performance metrics compared to conventional materials .
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamides: These compounds also feature a thiazole ring and have demonstrated antibacterial activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown anti-inflammatory properties.
Uniqueness
4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, especially in the fields of cancer treatment and antimicrobial applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzamide core substituted with a butoxy group and a thiazole moiety. The presence of the benzofuran ring enhances its biological activity, particularly in anticancer and antimicrobial contexts.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have shown that derivatives of benzamides, including those containing thiazole and benzofuran groups, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast | 15.2 | |
| Compound B | Lung | 10.5 | |
| This compound | Various | TBD | Current Study |
2. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Benzamides with thiazole structures have been noted for their antifungal and antibacterial activities. Research indicates that modifications to the benzamide structure can enhance these effects.
Table 2: Antimicrobial Activity of Benzamide Derivatives
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD | Current Study |
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that benzamide derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt microbial cell membranes.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Case Study 1 : A study involving a thiazole-containing benzamide demonstrated significant tumor reduction in a murine model of breast cancer, leading to further investigations into its analogs.
Case Study 2 : In vitro tests showed that a related compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-butoxy-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer : Synthesis involves two key steps: (1) formation of the thiazole ring via condensation of substituted benzofuran-thioamide precursors under reflux in dichloromethane with triethylamine as a base , and (2) coupling the thiazole intermediate with 4-butoxybenzoic acid using carbodiimide reagents (e.g., DCC/DMAP) . Purification typically employs gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity. Recrystallization from ethanol is recommended for single-crystal growth .
Q. How can the molecular structure and crystallinity of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between the benzamide carbonyl and thiazole N-H groups) . Powder XRD and DSC analysis further confirm crystallinity and phase purity .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays against Gram-positive/negative bacteria and fungi) . For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination . Enzyme inhibition studies (e.g., kinase or protease assays) require recombinant proteins and fluorescence-based substrate cleavage monitoring .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum content, pH). Standardize protocols using CLSI guidelines for antimicrobial testing . For enzyme inhibition, perform kinetic analyses (Km/Vmax) to differentiate competitive vs. non-competitive mechanisms. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) . Structural analogs (e.g., nitazoxanide derivatives) can isolate substituent-specific effects .
Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?
- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to model interactions with target proteins (e.g., p38 MAP kinase or mGlu1 receptor) . QSAR models trained on substituent electronic parameters (Hammett σ) predict bioactivity trends. Focus on modifying the butoxy group (e.g., replacing with trifluoromethoxy) to improve lipophilicity (clogP) and BBB penetration .
Q. How can crystallographic disorder in the thiazole ring be addressed during refinement?
- Methodological Answer : For twinned crystals, apply the TWIN law in SHELXL and use the BASF parameter to model overlapping domains . For dynamic disorder (e.g., rotating ethoxy groups), apply restraints (SIMU/DELU) to thermal parameters. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis resolve weak interactions (C-H⋯π) contributing to packing .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer : Assess metabolic hotspots via liver microsome assays (human/rodent). The ethoxy group is prone to CYP450-mediated oxidation; replacing it with deuterated ethoxy (C₂D₅O-) slows metabolism . Alternatively, introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to reduce Phase I oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
